Magnesium, bromo(3-fluoro-2-methylphenyl)-
Overview
Description
Magnesium, bromo(3-fluoro-2-methylphenyl)-, also known as 3-fluoro-2-methylphenyl magnesium bromide, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and useful for forming carbon-carbon bonds. This compound is particularly valuable in the field of synthetic organic chemistry due to its ability to introduce the 3-fluoro-2-methylphenyl group into various molecules.
Mechanism of Action
Target of Action
The primary targets of Magnesium, bromo(3-fluoro-2-methylphenyl)-, also known as MFCD01311483, are currently unknown. This compound is a Grignard reagent, which are typically used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
As a Grignard reagent, MFCD01311483 can participate in Grignard reactions, where it acts as a nucleophile attacking electrophilic carbon atoms present in other molecules . This results in the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds from simpler precursors .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, aldehydes, and ketones .
Pharmacokinetics
As a Grignard reagent, it is likely to be highly reactive and unstable in aqueous environments, which could impact its bioavailability .
Result of Action
The molecular and cellular effects of MFCD01311483’s action would largely depend on the specific context of its use. In general, the formation of carbon-carbon bonds could lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of MFCD01311483 are highly dependent on the environmental conditions. Grignard reagents are known to be sensitive to moisture and air, and they require anhydrous and inert conditions for their preparation and use . The presence of water or oxygen can lead to the decomposition of the Grignard reagent, reducing its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium, bromo(3-fluoro-2-methylphenyl)- typically involves the reaction of 3-fluoro-2-methylbromobenzene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-fluoro-2-methylbromobenzene+Mg→3-fluoro-2-methylphenyl magnesium bromide
Industrial Production Methods
In an industrial setting, the production of magnesium, bromo(3-fluoro-2-methylphenyl)- follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(3-fluoro-2-methylphenyl)- undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with various electrophiles.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves carbonyl compounds and is carried out in anhydrous THF at low temperatures.
Substitution Reactions: Often involves alkyl halides or other electrophiles in the presence of a catalyst.
Coupling Reactions: Uses palladium catalysts and bases such as potassium carbonate under inert conditions.
Major Products
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Magnesium, bromo(3-fluoro-2-methylphenyl)- is widely used in scientific research for:
Organic Synthesis: As a Grignard reagent, it is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the development of new materials with specific properties.
Agricultural Chemistry: For the synthesis of agrochemicals and pesticides.
Comparison with Similar Compounds
Similar Compounds
- Phenyl magnesium bromide
- 3-fluorophenyl magnesium bromide
- 2-methylphenyl magnesium bromide
Uniqueness
Magnesium, bromo(3-fluoro-2-methylphenyl)- is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination imparts distinct electronic and steric properties, making it particularly useful for introducing the 3-fluoro-2-methylphenyl group into target molecules. The fluorine atom can influence the reactivity and stability of the compound, while the methyl group can affect the steric interactions in the reaction.
Properties
IUPAC Name |
magnesium;1-fluoro-2-methylbenzene-3-ide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWPBZMRGJPEBV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C=CC=C1F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263355-05-1 | |
Record name | 3-Fluoro-2-methylphenylmagnesium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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